
3-Fluoro-3-deoxy-D-xylofuranose
Description
3-Fluoro-3-deoxy-D-xylofuranose (CAS 14537-01-0) is a fluorinated monosaccharide derivative with the molecular formula C₅H₉FO₄ and a molecular weight of 152.121 g/mol. It features a fluorine atom substituting the hydroxyl group at the C3 position of the D-xylofuranose backbone. Key physicochemical properties include a density of 1.52 g/cm³, a boiling point of 317°C, and a refractive index of 1.504 . This compound is commercially available from multiple global suppliers (e.g., Santa Cruz Biotechnology, Sigma-Aldrich) and is widely used in biochemical research, particularly in studies of carbohydrate metabolism and enzyme inhibition .
Propriétés
IUPAC Name |
4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLAOXQXYQYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396487 | |
Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14537-01-0 | |
Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose typically involves multi-step reactions starting from D-xylose. One common method includes the oxidation of D-xylose to introduce a carbonyl group, followed by fluorination to replace the hydroxyl group with a fluorine atom . The reaction conditions often require specific reagents such as fluorinating agents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) is widely used to introduce fluorine at the C3 position of D-xylofuranose derivatives. For example:
-
Reaction Conditions : Treatment of 5-O-benzoylated methyl α-D-xylofuranoside with DAST in dichloromethane at −78°C to room temperature yields 3-deoxy-3-fluoro-D-xylofuranose derivatives .
-
Mechanism : DAST activates hydroxyl groups via intermediate sulfamate formation, followed by nucleophilic fluoride substitution with retention of stereochemistry due to neighboring-group participation .
Table 1: Fluorination Reaction Outcomes
Glycosylation and Nucleoside Formation
This compound serves as a glycosyl donor for synthesizing fluorinated nucleosides with potential antiviral activity.
Vorbrüggen Glycosylation
-
Procedure : Coupling of 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose with purine/pyrimidine bases under Vorbrüggen conditions (BSA, TMSOTf, acetonitrile, 80°C) .
-
Key Example : Synthesis of 3'-deoxy-3'-fluoro-β-D-xylofuranosyladenine, an antiviral candidate .
Table 2: Glycosylation Reactions
Neighboring-Group Participation
-
Fluorination reactions often retain stereochemistry due to transient epoxide intermediates. For example, DAST treatment of β-xylosides forms a 2,3-anhydro intermediate, which undergoes fluoride attack to yield α-configured products .
-
Key Observation : The electron-donating benzyl group at C5 stabilizes intermediates, directing regioselective fluorination .
Stereochemical Analysis
-
NMR Data : NMR of 3-fluoro derivatives shows distinct coupling patterns (e.g., , ) .
-
X-ray Crystallography : Confirms β-configuration in glycosylated nucleosides .
Stability and Functionalization
Applications De Recherche Scientifique
Metabolic Tracer in Aldose Reductase Studies
Overview:
3-FDXY has been utilized as a metabolic tracer to study aldose reductase (AR) activity. AR plays a crucial role in the polyol pathway, which is implicated in diabetic complications.
Case Study:
In a study involving dog lens tissues, 3-FDXY was shown to be a high-affinity substrate for AR. The metabolism of 3-FDXY was monitored using NMR spectroscopy, revealing that it produces metabolites such as 3-fluoro-3-deoxy-D-galactitol and 3-fluoro-3-deoxy-D-galactonic acid. The findings indicated that the Km value for 3-FDXY was approximately tenfold higher than that for D-galactose, suggesting its effectiveness as a probe for investigating AR activity in vivo .
Synthetic Intermediate in Nucleoside Chemistry
Overview:
3-FDXY serves as an important synthetic intermediate in the preparation of nucleoside analogs, particularly those with antiviral properties.
Synthesis Example:
A notable synthesis involved the Vorbrüggen glycosylation of 5-iodo-pyrrolo[2,3-d]pyrimidine with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose. This reaction yielded nucleoside derivatives that exhibited significant biological activity against various pathogens . The incorporation of fluorine into nucleosides enhances their stability and bioactivity, making them valuable in drug development.
Antiviral Activity
Overview:
Fluorinated sugars like 3-FDXY are being explored for their potential antiviral applications due to their ability to mimic natural substrates.
Research Findings:
Research has demonstrated that fluorinated nucleosides exhibit broad-spectrum antiviral activity. For instance, studies on structurally similar compounds have shown efficacy against both DNA and RNA viruses. The presence of fluorine can enhance binding affinity to viral enzymes, thereby inhibiting viral replication .
Potential in Cancer Therapy
Overview:
The unique properties of 3-FDXY make it a candidate for cancer therapy research.
Research Insights:
Investigations into fluorinated sugars have revealed their potential to inhibit cancer cell growth by interfering with metabolic pathways essential for tumor survival. In particular, studies have indicated that fluorinated analogs can serve as effective agents in targeting pancreatic cancer cells .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-deoxy-D-xylofuranose involves its interaction with specific enzymes and molecular targets. The fluorine atom’s presence can alter the compound’s reactivity and binding affinity, affecting enzyme catalysis and substrate recognition. These interactions can inhibit or modify enzyme activity, providing valuable information about enzyme function and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Fluorinated Monosaccharides
3-Deoxy-3-fluoro-D-glucose (CAS 14049-03-7)
- Molecular Formula : C₆H₁₁FO₅
- Molecular Weight : 182.15 g/mol
- Key Differences: Contains a glucopyranose backbone (vs. xylofuranose), with fluorine at C3. Higher molecular weight due to an additional CH₂OH group. Applications: Acts as a glucose analog in metabolic studies, particularly for investigating glucose transporter (GLUT) specificity .
3-Deoxy-3-fluoro-D-glucitol (CAS 34339-82-7)
- Molecular Formula : C₆H₁₂FO₅
- Molecular Weight : 180.16 g/mol
- Key Differences: Reduced form (sugar alcohol) of 3-fluoro-D-glucose. Lacks the aldehyde group, making it non-reducing. Used in studies of aldose reductase inhibition, relevant to diabetic complications .
Property | 3-Fluoro-3-deoxy-D-xylofuranose | 3-Deoxy-3-fluoro-D-glucose | 3-Deoxy-3-fluoro-D-glucitol |
---|---|---|---|
Backbone | Xylofuranose | Glucopyranose | Glucitol (sugar alcohol) |
Molecular Weight | 152.12 g/mol | 182.15 g/mol | 180.16 g/mol |
Fluorine Position | C3 | C3 | C3 |
Key Application | Enzyme inhibition | Metabolic tracer | Aldose reductase studies |
Acetylated Derivatives
3-Deoxy-3-fluoro-1,2,5-tri-O-acetyl-D-xylofuranose (CAS 1556020-32-6)
- Molecular Formula : C₁₁H₁₅FO₇
- Molecular Weight : 278.23 g/mol
- Key Differences :
Fluorinated Nucleoside Analogs
1-(5-O-Benzyl-3-O-2',3'-dideoxy-2',3'-difluoro-β-D-xylofuranosyl)-N3-benzyluracil (Compound 13)
- Structure: Features a difluoro modification at C2' and C3' of the xylofuranose moiety, conjugated to a uracil base.
- Key Differences :
3'-Fluoro-3'-deoxy-L-thymidine (FLT, CAS 102039-76-9)
- Molecular Formula : C₁₀H₁₂FN₂O₄
- Key Differences: Thymidine analog with fluorine at C3', used as a PET imaging agent for cancer staging. Higher clinical relevance compared to this compound, particularly in oncology .
Property | This compound | 1-(5-O-Benzyl...uracil (13) | 3'-Fluoro-3'-deoxy-L-thymidine |
---|---|---|---|
Fluorine Position | C3 (sugar) | C2', C3' (sugar) | C3' (sugar) |
Biological Target | Carbohydrate-processing enzymes | Viral polymerases | DNA synthesis (cancer imaging) |
Therapeutic Area | Biochemical research | Antiviral agents | Oncology |
Disaccharide Derivatives
3-Deoxy-3-fluorosucrose (CAS 102039-76-9)
- Molecular Formula : C₁₂H₂₁FO₁₀
- Molecular Weight : 344.29 g/mol
- Larger size and complexity limit membrane permeability compared to monosaccharide derivatives .
Activité Biologique
3-Fluoro-3-deoxy-D-xylofuranose (3-FDXY) is a fluorinated monosaccharide that has garnered attention due to its potential biological activities, particularly in the context of metabolic pathways and its interactions with various enzymes. This compound is structurally similar to naturally occurring sugars, which allows it to participate in biological processes while also providing unique properties due to the presence of fluorine. This article reviews the biological activity of 3-FDXY, focusing on its metabolism, enzyme interactions, and potential therapeutic applications.
Metabolism and Enzyme Interactions
Recent studies have shown that 3-FDXY can be metabolized similarly to other deoxy sugars. The metabolism of 3-deoxy-3-fluoro-D-glucose (a related compound) has been explored extensively, revealing that it is converted into various metabolites such as 3-deoxy-3-fluoro-D-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-fructose (3-FF) via enzymatic pathways involving aldose reductase and sorbitol dehydrogenase .
Table 1: Metabolic Pathways of this compound
Compound | Enzyme Involved | Product |
---|---|---|
3-Fluoro-3-deoxy-D-glucose | Aldose Reductase | 3-Deoxy-3-fluoro-D-sorbitol (3-FS) |
3-Deoxy-3-fluoro-D-sorbitol | Sorbitol Dehydrogenase | 3-Deoxy-3-fluoro-D-fructose (3-FF) |
3-Fluoro-3-deoxy-D-galactose | Aldose Reductase | 3-Fluoro-3-deoxy-D-galactitol |
Cytotoxicity and Cell Proliferation
In vitro studies have indicated that fluorinated sugars can exhibit cytostatic effects, inhibiting cell proliferation at certain concentrations. For example, similar compounds have shown low cytotoxicity at concentrations below 25 µM while affecting cell growth at higher concentrations . This characteristic could be beneficial in developing therapeutic agents targeting rapidly dividing cells, such as cancer cells.
Case Studies
- Aldose Reductase Inhibition : A study examining the metabolism of fluorinated sugars found that they could serve as effective probes for monitoring aldose reductase activity. In dog lens epithelial cells, the metabolism of 3-fluoro-3-deoxy-D-galactose led to the formation of galactitol, with significant implications for understanding diabetic complications .
- Antiviral Screening : Research on related nucleoside analogs has demonstrated their effectiveness against a range of viruses. For instance, 3'-fluoro-3'-deoxyadenosine was effective against both DNA and RNA viruses in vivo, suggesting that similar mechanisms might be explored for 3-FDXY .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Fluoro-3-deoxy-D-xylofuranose, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorination at the C3 position of D-xylofuranose derivatives. A common approach is nucleophilic substitution using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. For example, precursor 1,2:5,6-di-O-isopropylidene-D-xylofuranose can be treated with DAST at −78°C to introduce fluorine, followed by acidic deprotection . Yield optimization requires strict control of temperature, solvent (e.g., dichloromethane), and stoichiometry. Side reactions like elimination or over-fluorination can occur if moisture is present.
Synthetic Step | Key Conditions | Yield Range |
---|---|---|
Precursor preparation | Isopropylidene protection | 70–85% |
Fluorination | DAST, −78°C, anhydrous DCM | 50–65% |
Deprotection | HCl/MeOH, room temperature | 80–90% |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC with refractive index detection) and spectroscopic techniques.
- HPLC : Use a carbohydrate-specific column (e.g., NH2-bonded silica) with acetonitrile/water (75:25) mobile phase to resolve fluorinated byproducts .
- NMR : Confirm the absence of residual protecting groups (e.g., isopropylidene δ 1.3–1.5 ppm in H NMR) and verify fluorine incorporation via F NMR (δ −200 to −220 ppm for C3-F) .
- Mass Spectrometry : ESI-MS in negative mode should show [M−H]⁻ at m/z 164.03 (C₅H₉FO₄⁻) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at −20°C in sealed, desiccated vials. Stability studies show:
- Aqueous Solutions : Degrades >50% within 24 hours at pH < 3 or >9, forming 3-deoxy-D-xylofuranose and fluoride ions.
- Solid-State : Stable for >6 months when stored with molecular sieves .
Advanced Research Questions
Q. How does the fluorine substitution at C3 alter the conformational dynamics of D-xylofuranose in enzyme-binding studies?
- Methodological Answer : Use molecular dynamics (MD) simulations and X-ray crystallography.
- MD Simulations : Compare free energy landscapes of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity reduces ring puckering flexibility, stabilizing the T₂ conformation .
- Crystallography : Co-crystallize with target enzymes (e.g., xylose isomerases). The C3-F group may sterically hinder binding or form halogen bonds with catalytic residues, as seen in analogous fluorosugars .
Q. What experimental strategies resolve contradictions in reported F NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., δ −205 ppm vs. −215 ppm) arise from solvent polarity or pH effects.
- Standardization : Run spectra in deuterated DMSO (low polarity) with internal reference (CFCl₃).
- pH Titration : Monitor shifts across pH 4–8 to identify protonation-dependent variations .
Q. How can isotopic labeling (e.g., C, F) enhance mechanistic studies of this compound in metabolic pathways?
- Methodological Answer : Incorporate C at C1/C2 for tracking via C NMR or LC-MS. F labeling enables PET imaging to trace uptake in microbial/cellular systems. Key steps:
- Radiosynthesis : Use F-Kryptofix 2.2.2 complexes for high-specific-activity labeling .
- Metabolic Profiling : Compare C flux in wild-type vs. knockout microbial strains to identify enzymatic bottlenecks .
Data Contradiction Analysis
Q. How to address conflicting data on the inhibitory effects of this compound in glycosidase assays?
- Methodological Answer : Contradictions may stem from enzyme source variability (e.g., bacterial vs. human isoforms) or assay conditions.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.